![molecular formula C17H12F3NO4 B2409515 [2-Oxo-2-[2-(trifluoromethyl)anilino]ethyl] 4-formylbenzoate CAS No. 721903-53-3](/img/structure/B2409515.png)
[2-Oxo-2-[2-(trifluoromethyl)anilino]ethyl] 4-formylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-Oxo-2-[2-(trifluoromethyl)anilino]ethyl] 4-formylbenzoate, also known as TFAB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including drug discovery, material science, and electronics.
Aplicaciones Científicas De Investigación
[2-Oxo-2-[2-(trifluoromethyl)anilino]ethyl] 4-formylbenzoate has been extensively studied for its potential applications in drug discovery. It has been shown to exhibit potent inhibitory activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been shown to inhibit the growth of antibiotic-resistant bacteria, making it a potential candidate for the development of new antibiotics.
In addition to its application in drug discovery, this compound has also been studied for its potential use in material science and electronics. It has been shown to exhibit excellent thermal stability and solubility, making it suitable for the development of organic semiconductors and other electronic devices.
Mecanismo De Acción
The mechanism of action of [2-Oxo-2-[2-(trifluoromethyl)anilino]ethyl] 4-formylbenzoate is not well understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cell growth and proliferation. This compound has been shown to inhibit the activity of topoisomerase I and II, which are essential enzymes for DNA replication and repair. It has also been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent inhibitory activity against various cancer cell lines, with IC50 values ranging from 0.5 to 5 μM. It has also been shown to exhibit antibacterial activity against various antibiotic-resistant bacteria, including MRSA and VRE.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[2-Oxo-2-[2-(trifluoromethyl)anilino]ethyl] 4-formylbenzoate has several advantages for lab experiments, including high purity and yield, excellent solubility, and thermal stability. However, it also has some limitations, including its potential toxicity and limited availability.
Direcciones Futuras
There are several future directions for the study of [2-Oxo-2-[2-(trifluoromethyl)anilino]ethyl] 4-formylbenzoate, including:
1. Further investigation of its mechanism of action and potential targets.
2. Development of new derivatives with improved efficacy and reduced toxicity.
3. Exploration of its potential applications in material science and electronics.
4. Investigation of its potential use as a tool for chemical biology research.
5. Study of its pharmacokinetics and pharmacodynamics in animal models.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including drug discovery, material science, and electronics. Its synthesis method has been optimized to yield high purity and yield, making it suitable for various applications. This compound has been shown to exhibit potent inhibitory activity against various cancer cell lines and antibiotic-resistant bacteria, making it a potential candidate for the development of new drugs and antibiotics. However, further studies are needed to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
[2-Oxo-2-[2-(trifluoromethyl)anilino]ethyl] 4-formylbenzoate can be synthesized through a multistep reaction starting from 4-nitrobenzaldehyde and 2-amino-2-(trifluoromethyl)ethylamine. The reaction involves the formation of various intermediates, including Schiff base, which is then reduced to yield this compound. The synthesis method has been optimized to yield high purity and yield of this compound, making it suitable for various applications.
Propiedades
IUPAC Name |
[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl] 4-formylbenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3NO4/c18-17(19,20)13-3-1-2-4-14(13)21-15(23)10-25-16(24)12-7-5-11(9-22)6-8-12/h1-9H,10H2,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWGOVFBKEZYTGO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)COC(=O)C2=CC=C(C=C2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-chlorobenzyl)oxy]-1H-indole-2-carboxylic acid](/img/no-structure.png)
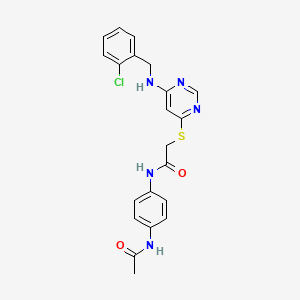
![2-[4-(Trifluoromethyl)phenyl]-1,3-thiazolane](/img/structure/B2409436.png)
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2409437.png)
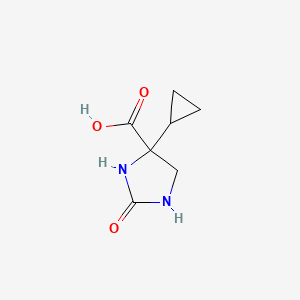
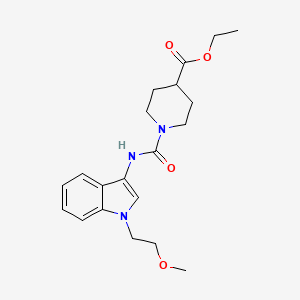
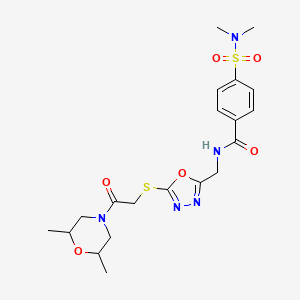
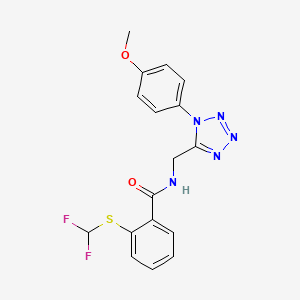
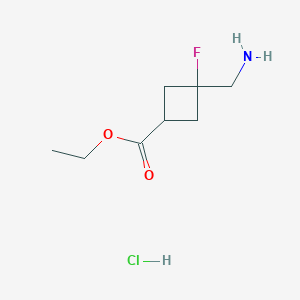
![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-[2-(3-methoxyphenyl)ethyl]oxamide](/img/structure/B2409449.png)
![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2409450.png)
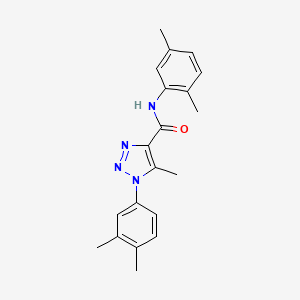
![3-((2-(1H-indol-3-yl)-2-oxoethyl)thio)-7-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2409453.png)
![[1-(1,3-Dioxoinden-2-yl)ethylideneamino]thiourea](/img/structure/B2409454.png)